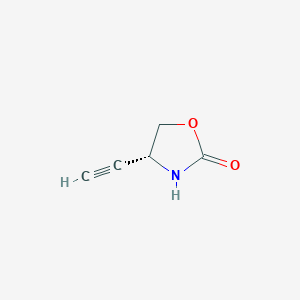

(R)-4-Ethynyloxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-ethynyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZMXGHLIAPYCI-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H]1COC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications of R 4 Ethynyloxazolidin 2 One As a Chiral Synthon and Auxiliary in Asymmetric Synthesis

Stereoselective Carbon-Carbon Bond Forming Reactions

The primary utility of (R)-4-Ethynyloxazolidin-2-one lies in its ability to function as a "chiral director" for reactions occurring at the α-carbon of an attached acyl group. By forming conformationally restricted metal enolates, it effectively shields one face of the enolate, compelling electrophilic attack to occur from the opposite, less hindered face. This principle is the cornerstone of its application in a variety of stereocontrolled syntheses.

The alkylation of enolates derived from N-acyl-(R)-4-ethynyloxazolidin-2-ones is a robust method for establishing new stereocenters α to a carbonyl group. wikipedia.orglibretexts.org The process begins with the acylation of the auxiliary's nitrogen atom. Subsequent deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), at low temperatures (e.g., -78 °C) selectively generates the (Z)-enolate. wikipedia.orgwilliams.edu

The chelation of the metal cation (typically Li⁺ or Na⁺) between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the molecule into a rigid conformation. williams.edusemanticscholar.org In this conformation, the C4-ethynyl group effectively blocks the si-face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically encumbered re-face, leading to the formation of the alkylated product with a high degree of diastereoselectivity. wikipedia.orgthieme-connect.com The efficiency of this stereodirection is demonstrated by the high diastereomeric ratios (d.r.) typically observed. After the reaction, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid, alcohol, or other derivatives, and the auxiliary can often be recovered for reuse. williams.edusemanticscholar.org

Table 1: Diastereoselective Alkylation of N-Propionyl-(R)-4-ethynyloxazolidin-2-one

| Entry | Electrophile (R-X) | Base | Product | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | (R)-2-Methyl-3-phenylpropanoic acid derivative | >98:2 |

| 2 | Allyl iodide | NaHMDS | (R)-2-Methylpent-4-enoic acid derivative | >98:2 |

| 3 | Iodomethane | LDA | (R)-2-Methylpropanoic acid derivative | >95:5 |

Asymmetric aldol (B89426) additions using N-acyl oxazolidinones, known as Evans aldol reactions, are a cornerstone of stereoselective synthesis for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products. nih.govnih.govresearchgate.net When applied to N-acyl derivatives of this compound, this methodology allows for the creation of two contiguous stereocenters with predictable relative and absolute stereochemistry. wikipedia.org

The reaction is typically mediated by the formation of a boron enolate using dialkylboron triflates (e.g., Bu₂BOTf) and a tertiary amine base (e.g., Et₃N or i-Pr₂NEt). nih.govorganicreactions.org This process generates a six-membered, chair-like transition state upon reaction with an aldehyde. The (Z)-boron enolate, which forms preferentially, arranges in a transition state where the aldehyde's R group avoids steric clashes with the auxiliary. nih.gov The stereochemical outcome is dictated by the chiral auxiliary, which directs the aldehyde to add to a specific face of the enolate. For an N-propionyl derivative of this compound, the reaction yields the syn-aldol adduct with high diastereoselectivity. scielo.org.mx The resulting boron aldolate is then hydrolyzed to afford the β-hydroxy product.

Table 2: Asymmetric Aldol Addition of N-Propionyl-(R)-4-ethynyloxazolidin-2-one Boron Enolate with Aldehydes

| Entry | Aldehyde (RCHO) | Product Stereochemistry | Diastereomeric Ratio (syn:anti) |

| 1 | Isobutyraldehyde | (2R, 3R) | >99:1 |

| 2 | Benzaldehyde | (2R, 3R) | >99:1 |

| 3 | Acrolein | (2R, 3R) | >97:3 |

The N-enoyl derivatives of this compound are excellent Michael acceptors for the diastereoselective conjugate addition of nucleophiles. rsc.org This reaction provides a powerful route to synthesize chiral 1,5-dicarbonyl compounds or their synthons. The chiral auxiliary controls the conformation of the α,β-unsaturated system, exposing one diastereotopic face to nucleophilic attack while shielding the other.

Organocuprates are common nucleophiles in these reactions, adding to the β-position of the enone system with high stereocontrol. imperial.ac.ukmdpi.com The reaction is often facilitated by Lewis acids, which coordinate to the carbonyl oxygens, enhancing the electrophilicity of the Michael acceptor and locking it into a reactive s-cis or s-trans conformation. The bulky C4-substituent of the auxiliary dictates the direction of the incoming nucleophile, leading to the formation of the addition product with high diastereomeric excess. For example, the addition of a Gilman cuprate (R₂CuLi) to N-crotonoyl-(R)-4-ethynyloxazolidin-2-one would proceed from the face opposite the ethynyl (B1212043) group, establishing a new stereocenter at the β-position.

Table 3: Diastereoselective Michael Addition to N-Crotonoyl-(R)-4-ethynyloxazolidin-2-one

| Entry | Nucleophile | Lewis Acid Catalyst | Product Configuration at Cβ | Diastereomeric Excess (d.e.) |

| 1 | (CH₃)₂CuLi | None | (R) | >98% |

| 2 | (Ph)₂CuLi | TMSCl | (R) | >99% |

| 3 | Bu₂CuLi | BF₃·OEt₂ | (R) | >98% |

The asymmetric Mannich reaction is a fundamental tool for the synthesis of chiral β-amino carbonyl compounds. nih.gov Using enolates derived from N-acyl-(R)-4-ethynyloxazolidin-2-one, this transformation can be rendered highly diastereoselective. The reaction involves the addition of the chiral auxiliary-bearing enolate to an imine or its equivalent.

Similar to the aldol addition, the formation of a pre-formed (Z)-enolate (e.g., lithium, boron, or titanium enolate) is crucial. nih.govrsc.org The subsequent addition to an electrophilic imine, often activated by a Lewis acid, proceeds through a closed, chair-like transition state. The stereochemical information is transferred from the chiral auxiliary to the two newly formed stereocenters. The steric hindrance provided by the C4-ethynyl group of the (R)-auxiliary directs the approach of the imine, resulting in the preferential formation of one of four possible diastereomers, typically the syn-adduct.

Table 4: Diastereoselective Mannich Reaction with N-Propionyl-(R)-4-ethynyloxazolidin-2-one

| Entry | Imine | Enolate | Product Stereochemistry | Diastereomeric Ratio (syn:anti) |

| 1 | N-PMP-benzaldimine | Boron enolate | (2R, 3S) | >95:5 |

| 2 | N-Boc-isobutyraldimine | Lithium enolate | (2R, 3S) | >92:8 |

| 3 | N-Ts-ethylglyoxylimine | Titanium enolate | (2R, 3S) | >97:3 |

Chiral auxiliaries have also been successfully employed to control the stereochemistry of conjugate radical additions to N-enoyl systems. nih.gov The N-acryloyl or N-crotonoyl derivatives of this compound can undergo highly diastereoselective radical additions. In these reactions, a radical species adds to the β-position of the electron-deficient alkene.

The stereocontrol is achieved by using a Lewis acid to chelate the N-enoyl oxazolidinone, forcing it into a planar and rigid conformation. nih.gov This coordination exposes one face of the double bond to attack. The radical, which is typically generated from an alkyl halide using a radical initiator (e.g., Et₃B/O₂) and a mediator (e.g., Bu₃SnH), then adds to the less sterically hindered face, opposite to the auxiliary's C4-substituent. nih.gov This methodology provides an effective route for the asymmetric formation of carbon-carbon bonds under neutral conditions, which is advantageous for sensitive substrates. nih.gov

Table 5: Diastereoselective Conjugate Radical Addition to N-Acryloyl-(R)-4-ethynyloxazolidin-2-one

| Entry | Radical Precursor | Lewis Acid | Product Configuration at Cβ | Diastereomeric Ratio |

| 1 | i-Pr-I | Yb(OTf)₃ | (R) | 95:5 |

| 2 | t-Bu-I | Sc(OTf)₃ | (R) | 97:3 |

| 3 | Cyclohexyl-I | MgBr₂·OEt₂ | (R) | 94:6 |

Versatile Reactivity of the Ethynyl Group in Complex Molecule Synthesis

A distinguishing feature of this compound is the presence of a terminal alkyne, or ethynyl group. This functional group is not merely a passive steric director but also a versatile handle for further synthetic transformations. Its reactivity can be exploited before or after the auxiliary-controlled stereoselective reaction, significantly enhancing the strategic value of this synthon.

The terminal alkyne is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction allows for the efficient formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide. libretexts.orgnih.gov This enables the direct attachment of complex aromatic or olefinic fragments to the chiral auxiliary scaffold. The resulting functionalized auxiliary can then be used in the aforementioned stereoselective reactions, carrying the newly introduced fragment through the synthesis.

Alternatively, the ethynyl group can be modified after the primary stereoselective transformation has been accomplished but before the auxiliary is cleaved. Other valuable transformations of the ethynyl group include:

Click Chemistry: Participating in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles.

Hydration: Conversion to a methyl ketone group via mercury-catalyzed or acid-catalyzed hydration.

Reduction: Selective reduction to the corresponding alkene (using Lindlar's catalyst for the cis-alkene) or alkane (via catalytic hydrogenation).

Carbometalation: Addition of organometallic reagents across the triple bond.

This dual functionality—acting as a potent chiral director and a site for molecular elaboration—makes this compound a highly valuable and adaptable tool for the synthesis of complex, stereochemically rich molecules.

Cycloaddition Chemistry (e.g., [3+2] Cycloadditions, Diels-Alder)

The electron-withdrawing nature of the N-acyl group on the oxazolidinone ring activates the ethynyl moiety, making it a competent partner in various cycloaddition reactions. These reactions are among the most powerful methods for constructing five- and six-membered rings in a stereocontrolled manner. nih.govmasterorganicchemistry.com

[3+2] Cycloadditions: The alkyne of this compound can act as the 2π-electron component (a dipolarophile) in [3+2] cycloadditions with various 1,3-dipoles. For instance, reactions with in-situ generated azomethine ylides can produce chiral pyrrolidine derivatives. nih.gov The facial selectivity of the dipole's approach to the alkyne is directed by the chiral auxiliary, leading to a high degree of stereocontrol in the formation of the new heterocyclic ring. nih.gov This strategy provides access to highly functionalized, N-containing heterocycles. nih.gov

Diels-Alder Reactions: In the context of Diels-Alder or [4+2] cycloadditions, the ethynyl group of this compound serves as a dienophile. mychemblog.comlibretexts.org The reaction with a conjugated diene results in the formation of a cyclohexadiene ring. masterorganicchemistry.commychemblog.com The stereochemical outcome of these reactions is influenced by the oxazolidinone auxiliary, which blocks one face of the dienophile, guiding the diene to attack from the less sterically hindered side. rsc.org This principle has been well-established for various N-substituted oxazolidin-2-ones in Diels-Alder reactions, which are known to be completely regio- and endo-selective in many cases. rsc.org

| Reaction Type | Reactant 2 | Product Class | Stereocontrol Mechanism |

| [3+2] Cycloaddition | Azomethine Ylide | Chiral Pyrrolidines | Face-selective attack on the alkyne directed by the C4-substituent. |

| [4+2] Diels-Alder | Conjugated Diene | Chiral Cyclohexadienes | Diene approaches from the face opposite the C4-substituent. rsc.org |

Transition Metal-Catalyzed Hydrofunctionalizations and Annulations

The terminal alkyne in this compound is an excellent substrate for a variety of transition metal-catalyzed transformations. These reactions leverage the unique ability of metals to activate the carbon-carbon triple bond towards the formation of new C-C and C-X bonds.

Hydrofunctionalizations: This class of reactions involves the addition of H-X across the alkyne. For example, transition metal-catalyzed hydroamination, hydroalkoxylation, or hydrocarboxylation can convert the ethynyl group into enamides, vinyl ethers, or α,β-unsaturated carboxylic acid derivatives, respectively. The chiral auxiliary can impart selectivity in cases where new stereocenters are formed.

Annulations: Transition metal-catalyzed alkyne annulation is a powerful strategy for building cyclic structures. researchgate.net this compound can be used in [4+2] or other annulation cascades where it serves as the two-carbon pie-component. researchgate.net For instance, rhodium-catalyzed C-H activation and annulation with aromatic imines can lead to the synthesis of complex, chiral nitrogen-containing heterocycles. researchgate.net The stereocenter on the oxazolidinone auxiliary plays a crucial role in directing the facial selectivity of these complex transformations.

| Catalyst Type | Reaction Class | Resulting Functional Group/Scaffold |

| Rhodium (Rh) | C-H Activation/Annulation | Dihydroisoquinolines researchgate.net |

| Palladium (Pd) | Cycloisomerization | Heterocyclic Enes nih.gov |

| Gold (Au) | Hydroamination/Cyclization | Nitrogen Heterocycles |

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of this compound is susceptible to attack by both nucleophiles and electrophiles. The N-acyl group acts as an electron-withdrawing group, polarizing the alkyne and making it an "activated alkyne" or a Michael acceptor. nih.govresearchgate.net

Nucleophilic Additions: Soft nucleophiles, such as thiols, amines, and stabilized carbanions, readily undergo conjugate (Michael) addition to the alkyne. nih.govresearchgate.net This reaction, often called a thiol-yne or amino-yne reaction, typically proceeds with high stereoselectivity to give the (E)-isomer of the resulting vinyl-substituted oxazolidinone. nih.gov The reaction is highly efficient and is considered a "click" reaction in many contexts. nih.gov

Electrophilic Additions: The alkyne can also react with electrophiles. In contrast to nucleophilic additions, electrophilic additions are initiated by the attack of the π-electrons of the alkyne on an electrophile. libretexts.orgchemistrysteps.com Common electrophilic additions include hydrohalogenation (addition of HX) and halogenation (addition of X₂). libretexts.org The initial addition of an electrophile (like H⁺ or Br⁺) generates a vinyl cation intermediate, which is then trapped by a nucleophile. chemistrysteps.com For a terminal alkyne, these additions follow Markovnikov's rule, with the electrophile adding to the terminal carbon. libretexts.orgchemistrysteps.com Hydration of the alkyne, catalyzed by acid and mercury(II) salts, is another important electrophilic addition that leads to the formation of a methyl ketone after tautomerization of the initial enol intermediate. libretexts.org

| Addition Type | Reagent Class | Intermediate | Product Type |

| Nucleophilic | Thiols, Amines | Vinylic Anion | (E)-Vinyl Thioethers/Enamines nih.gov |

| Electrophilic | HBr, Br₂ | Vinylic Cation chemistrysteps.com | Vinyl Halides, Dibromoalkenes libretexts.org |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol libretexts.org | Methyl Ketone |

Precursors for Chiral Building Blocks with Diverse Functionality

A significant application of this compound is its use as a precursor to other valuable chiral molecules. The oxazolidinone ring can be cleaved under specific conditions to unmask new functionality, while the alkyne can be transformed into a variety of other functional groups.

Chiral Alpha-Functionalized Carbonyl Compounds

The ethynyl group can be readily converted into a carbonyl functionality. As mentioned previously, the mercury(II)-catalyzed hydration of the terminal alkyne yields a methyl ketone. libretexts.org This transformation provides access to chiral α-(N-acylamino) ketones, where the stereocenter of the oxazolidinone directs further synthetic manipulations before the auxiliary is cleaved. Oxidative cleavage of the alkyne using reagents like ozone or potassium permanganate can lead to the formation of a carboxylic acid, yielding a chiral N-acylated α-amino acid derivative.

| Transformation | Reagents | Product Functional Group |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone libretexts.org |

| Ozonolysis | 1. O₃; 2. H₂O₂ | Carboxylic Acid |

| Hydroboration/Oxidation | 1. R₂BH; 2. H₂O₂, NaOH | Aldehyde libretexts.org |

Chiral Beta-Amino Alcohols and Related Derivatives

The oxazolidinone ring is a protected form of a β-amino alcohol. nih.gov The chiral β-amino alcohol scaffold is a crucial motif in numerous pharmaceuticals and natural products. westlake.edu.cndiva-portal.org After the desired transformations have been performed on the ethynyl group, the oxazolidinone auxiliary can be removed. Hydrolysis under basic (e.g., LiOH) or acidic conditions cleaves the carbamate to reveal a free amine and a free alcohol, yielding a chiral β-amino alcohol. nih.gov The stereocenter at C4 of the starting this compound is retained throughout the synthesis and is present in the final β-amino alcohol product. This strategy allows the chirality of the starting material to be transferred to a new, highly functionalized molecule. nih.gov

| Cleavage Condition | Reagents | Product Class |

| Basic Hydrolysis | LiOH, H₂O/THF | Chiral β-Amino Alcohols nih.gov |

| Acidic Hydrolysis | HCl, H₂O | Chiral β-Amino Alcohol Salts |

| Reductive Cleavage | LiAlH₄ | N-Methyl β-Amino Alcohols |

Enantioenriched Heterocyclic Scaffolds

The terminal alkyne functionality of this compound serves as a versatile handle for its incorporation into a variety of heterocyclic systems through powerful C-C and C-N bond-forming reactions. The inherent chirality of the oxazolidinone moiety is effectively transferred to the newly formed products, providing a reliable method for the synthesis of enantioenriched heterocycles.

One of the most prominent applications in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. By employing this compound, chiral triazoles are synthesized, where the oxazolidinone ring acts as a chiral auxiliary. This strategy is highly valued for its efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazolyl-oxazolidinone adducts are stable and can be further elaborated or the oxazolidinone auxiliary can be cleaved to reveal a chiral primary amine, making this a powerful method for generating chiral building blocks for drug discovery and materials science.

The general scheme for this transformation involves the reaction of an N-protected this compound with a selected organic azide in the presence of a copper(I) catalyst. The stereocenter at the 4-position of the oxazolidinone ring directs the approach of the reagents, influencing the stereochemical outcome of subsequent transformations.

| Entry | Azide Reactant (R-N₃) | Product | Reaction Conditions | Key Feature |

|---|---|---|---|---|

| 1 | Benzyl Azide | (R)-4-(1-benzyl-1H-1,2,3-triazol-4-yl)oxazolidin-2-one | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | High regioselectivity for the 1,4-disubstituted triazole. |

| 2 | Phenyl Azide | (R)-4-(1-phenyl-1H-1,2,3-triazol-4-yl)oxazolidin-2-one | Cu(I) source, solvent (e.g., THF, DCM) | Introduction of an aryl substituent on the triazole ring. |

| 3 | Glycosyl Azide | Chiral Glycoconjugate | Cu(I) catalyst, various solvents | Formation of chiral triazole-linked carbohydrate mimics. |

Beyond cycloadditions, the terminal alkyne can undergo various other transformations, such as Sonogashira coupling with aryl or vinyl halides, to create more complex enantioenriched heterocyclic precursors. These reactions expand the diversity of accessible chiral scaffolds originating from this versatile starting material.

Ethynylglycine Synthons

This compound is a direct precursor to synthons of α-ethynylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide science. The synthesis of peptides incorporating α-ethynylglycine can provide novel conformational constraints and opportunities for post-translational modifications via the alkyne handle.

In practice, a protected form of the parent compound, typically N-Boc protected and with the hydroxyl and amino functionalities masked within a 2,2-dimethyloxazolidine ring, derived from serine, is commonly referred to as the "ethynylglycine synthon". This specific derivative, {(R)-2,2-dimethyl-3-(tert-butoxycarbonyl)-4-ethynyloxazolidine}, is a stable and versatile building block for introducing the ethynylglycine moiety.

The synthetic utility of this synthon lies in the reactivity of its terminal alkyne. It can be deprotonated with a strong base to form a lithium or other metal acetylide. This nucleophilic intermediate can then react with a wide range of electrophiles, allowing for the extension of the side chain. Subsequent deprotection of the oxazolidine and the Boc group unmasks the amino acid functionality.

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Metalation | n-Butyllithium | Lithium Acetylide Intermediate | Generation of a nucleophilic carbon center at the terminus of the alkyne. |

| 2 | Alkylation | Electrophile (e.g., R-X, Aldehyde, Ketone) | Side-chain extended alkyne | Introduction of diverse functional groups to the amino acid side chain. |

| 3 | Deprotection | Acidic conditions (e.g., HCl) | α-Ethynyl Amino Acid Derivative | Liberation of the carboxylic acid and amine functionalities. |

This methodology allows for the stereocontrolled synthesis of a variety of non-natural α-amino acids with alkyne-containing side chains. The chirality is retained from the starting this compound, ensuring the final amino acid is enantioenriched. The versatility of this approach has made it a valuable tool for creating novel peptide structures and other biologically active molecules.

Mechanistic Elucidation and Theoretical Investigations of Reactions Involving R 4 Ethynyloxazolidin 2 One

Mechanistic Pathways of Diastereoselective and Enantioselective Transformations

The chiral scaffold of (R)-4-ethynyloxazolidin-2-one makes it a valuable substrate and building block in asymmetric synthesis. When N-acylated, the oxazolidinone ring serves as a powerful chiral auxiliary, directing the stereochemical course of reactions at the α-carbon of the acyl group.

Enolate Geometry and Stereochemical Models

The stereochemical outcome of many reactions involving N-acylated oxazolidinones is largely determined by the geometry of the enolate intermediate formed upon deprotonation. The formation of a specific enolate isomer is crucial for achieving high levels of diastereoselectivity in subsequent alkylation, aldol (B89426), or Michael addition reactions.

The prevailing model to explain the selective formation of the (Z)-enolate is based on the principles established for Evans-type chiral auxiliaries. williams.eduuwindsor.cablogspot.com Upon treatment with a base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, the N-acyl derivative of this compound is expected to form a chelated six-membered transition state. uwindsor.ca In this arrangement, the metal cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This rigid, chelated structure forces the substituent at the C4 position of the oxazolidinone ring to occupy a pseudo-equatorial position to minimize steric strain. Consequently, the enolate forms with a (Z)-geometry to avoid steric clashes with the auxiliary's substituent.

Once the (Z)-enolate is formed, its subsequent reaction with an electrophile is sterically directed. The substituent on the chiral auxiliary effectively blocks one face of the planar enolate. williams.eduuwindsor.ca For (R)-configured auxiliaries, the C4-substituent shields the si-face, compelling the electrophile to approach from the less hindered re-face. This facial bias is the primary reason for the high diastereoselectivity observed in these reactions.

Role of Chiral Catalysts and Auxiliaries in Stereodifferentiation

The this compound structure itself is a chiral auxiliary. When attached to a pro-chiral molecule, it can effectively control the stereochemistry of subsequent transformations. researchgate.netwikipedia.org The predictable stereocontrol exerted by oxazolidinone auxiliaries is a cornerstone of modern asymmetric synthesis. nih.govresearchgate.net The auxiliary functions by creating a chiral environment around the reactive center, leading to a significant energy difference between the diastereomeric transition states and thus favoring the formation of one stereoisomer. nih.gov

Beyond its role as a stoichiometric auxiliary, the ethynyl (B1212043) group on the molecule opens possibilities for its use in reactions mediated by chiral catalysts. Chiral Lewis acids or transition metal complexes can coordinate to the oxazolidinone or the alkyne functionality. beilstein-journals.org Such coordination can enhance the facial bias established by the auxiliary or even override it, depending on the catalyst and reaction conditions. For instance, a chiral Lewis acid could coordinate to the carbonyl groups, further rigidifying the conformation and increasing the energy barrier for the electrophile to approach the shielded face. nih.gov This synergistic effect between the chiral auxiliary and a chiral catalyst can lead to exceptionally high levels of stereoselectivity.

Reaction Intermediates and Catalytic Cycles (e.g., Gold Carbenoids, Vinyl-Gold Species)

The ethynyl group of this compound is particularly susceptible to activation by carbophilic Lewis acids, most notably gold(I) complexes. Gold(I) catalysts are known for their remarkable ability to activate alkynes toward nucleophilic attack, initiating a wide range of complex transformations. monash.edunih.gov

A common mechanistic pathway in gold-catalyzed reactions of terminal alkynes involves the formation of key intermediates such as vinyl-gold species and gold carbenoids. rsc.orgresearchgate.net A typical catalytic cycle might begin with the coordination of the gold(I) catalyst to the alkyne, increasing its electrophilicity. An intermolecular or intramolecular nucleophile can then attack the activated alkyne. This addition can occur in two ways, leading to different regiochemical outcomes and subsequent reaction pathways.

For instance, in a gold-catalyzed hydration or cyclization reaction, the nucleophilic attack on the gold-activated alkyne would initially form a vinyl-gold intermediate. This species can then be protonated to release the product and regenerate the catalyst. Alternatively, in reactions involving rearrangements, such as those with propargyl esters, the cycle may proceed through the formation of a highly reactive α-oxo gold carbene intermediate. beilstein-journals.org This carbene can then undergo various transformations like cyclopropanation, C-H insertion, or rearrangement before the catalyst is regenerated. The chiral oxazolidinone backbone in these intermediates would be expected to influence the stereoselectivity of these subsequent steps.

Table 1: Plausible Intermediates in Gold-Catalyzed Reactions

| Intermediate | Description | Subsequent Transformation |

|---|---|---|

| Gold-π-Alkyne Complex | Initial coordination of Au(I) to the ethynyl group. | Nucleophilic attack |

| Vinyl-Gold Species | Formed after nucleophilic attack on the activated alkyne. | Protonolysis, transmetalation |

| Gold Carbenoid | Highly reactive species, often formed via rearrangements. | Cyclopropanation, insertion, ylide formation |

Computational Chemistry and Molecular Modeling

Theoretical investigations, particularly using computational chemistry, have become indispensable for elucidating the complex mechanisms of stereoselective reactions. These methods provide detailed insights into transition state structures, reaction energetics, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the mechanisms of reactions involving chiral auxiliaries and transition metal catalysts. acs.orgnih.gov DFT calculations allow for the accurate determination of the geometries and energies of reactants, intermediates, transition states, and products. frontiersin.orgnih.gov

In the context of this compound, DFT calculations can be used to model the enolate formation step, comparing the relative energies of the transition states leading to the (E)- and (Z)-enolates to confirm the kinetic preference for the (Z)-isomer. acs.org Similarly, for gold-catalyzed reactions, DFT can be employed to map out the potential energy surface of the entire catalytic cycle. researchgate.netchemrxiv.org This includes calculating the energy barriers for different competing pathways, such as 5-exo-dig versus 6-endo-dig cyclizations, and rationalizing the experimentally observed product distribution. frontiersin.orgnih.gov For example, calculations can reveal that the formation of an α-oxo gold carbene via one pathway is thermodynamically more stable than an alternative, explaining the reaction's selectivity. frontiersin.org

Elucidation of Regioselectivity and Stereoselectivity

The primary goal of molecular modeling in this area is to understand the origins of regioselectivity and stereoselectivity. emich.eduacs.org By analyzing the computed three-dimensional structures of the key transition states, researchers can identify the specific steric and electronic interactions that favor one outcome over others.

For reactions involving the N-acyl enolate of this compound, DFT calculations can quantify the energetic penalty of an electrophile approaching the sterically hindered face of the enolate compared to the open face. acs.org These calculations can confirm that the diastereoselectivity arises from the steric repulsion between the incoming electrophile and the substituent on the chiral auxiliary.

In gold-catalyzed transformations, DFT is crucial for understanding regioselectivity. For example, in the addition of a nucleophile to the alkyne, calculations can determine the relative activation energies for attack at the terminal versus the internal carbon, thereby predicting the regiochemical outcome. researchgate.net The stereoselectivity in subsequent steps, influenced by the chiral center of the oxazolidinone, can also be modeled by comparing the energies of the diastereomeric transition states. acs.org

Table 2: Application of DFT in Mechanistic Studies

| Studied Aspect | Information Obtained from DFT | Reference |

|---|---|---|

| Enolate Geometry | Relative energies of transition states for (E) vs. (Z) enolate formation. | acs.org |

| Facial Selectivity | Energy difference between diastereomeric transition states of electrophile attack. | acs.org |

| Catalytic Cycles | Energetic profiles of entire catalytic pathways, including intermediates. | frontiersin.orgresearchgate.net |

| Regioselectivity | Activation barriers for competing addition or cyclization pathways. | nih.gov |

Theoretical Studies on Electronic Structure and Reactivity (e.g., Relativistic Effects in Gold Catalysis)nih.gov

Theoretical investigations into the electronic structure and reactivity of molecules like this compound are crucial for understanding and predicting their chemical behavior. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a framework for predicting its reactivity, particularly in the context of gold-catalyzed reactions.

Gold catalysis, especially involving alkynes, is a powerful tool in modern organic synthesis. smith.edu The reactivity of cationic gold(I) complexes, which are commonly employed as catalysts, is significantly influenced by relativistic effects. smith.eduresearchgate.net These effects arise from the high velocity of gold's core electrons, which leads to a contraction of the 6s orbital and an expansion of the 5d orbitals. researchgate.net This relativistic stabilization of the 6s orbital enhances the electrophilicity of the gold center, making it a potent π-acid for activating the ethynyl group of this compound.

Key Relativistic Effects in Gold Catalysis Relevant to this compound:

Enhanced Lewis Acidity: The contraction of the 6s orbital increases the electronegativity of gold, enhancing its ability to withdraw electron density from the alkyne π-system. jackwestin.com This activation would make the ethynyl group of this compound more susceptible to nucleophilic attack.

Stabilization of Intermediates: Relativistic effects contribute to the stabilization of various intermediates that can be formed during the catalytic cycle, such as vinylgold species or gold-stabilized carbocations. This stabilization can influence the reaction pathway and the formation of specific products.

Linear Geometry Preference: Gold(I) complexes typically favor a linear two-coordinate geometry, a preference reinforced by relativistic effects. jackwestin.com This geometric constraint can influence the stereochemical outcome of reactions involving chiral substrates like this compound.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these relativistic effects and elucidating reaction mechanisms. For a hypothetical gold-catalyzed reaction of this compound, DFT calculations could be used to:

Determine the geometry and electronic structure of the gold-alkyne complex.

Calculate the activation energies for different potential reaction pathways.

Identify and characterize transition states and intermediates.

Predict the regioselectivity and stereoselectivity of the reaction.

While specific data tables for this compound are not available, a representative table illustrating the type of data generated from such theoretical studies is presented below.

Interactive Data Table: Hypothetical DFT Calculation Results for Gold-Catalyzed Hydration of an Alkyne

| Parameter | Value (kcal/mol) | Description |

| ΔG‡ (Activation Energy) | 15.8 | Free energy barrier for the rate-determining step (nucleophilic attack). |

| ΔG (Reaction Energy) | -25.2 | Overall free energy change of the reaction, indicating a favorable process. |

| Binding Energy (Au-Alkyne) | -12.5 | Strength of the coordination bond between the gold catalyst and the alkyne. |

This hypothetical data illustrates how theoretical calculations can quantify the energetic landscape of a reaction, providing insights into its feasibility and kinetics.

Kinetic and Thermodynamic Aspects of Reaction Control

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures and shorter reaction times, the major product formed is the one that proceeds through the lowest activation energy barrier. This product, known as the kinetic product, is formed the fastest but is not necessarily the most stable.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is typically reversible, allowing for an equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will be the major component of the product mixture, regardless of the activation energy required for its formation. wikipedia.org

In the context of reactions involving the ethynyl group of this compound, different modes of addition or rearrangement could lead to isomeric products with varying thermodynamic stabilities. For instance, in a gold-catalyzed cyclization reaction, different ring sizes or substitution patterns could be possible.

Factors Influencing Kinetic vs. Thermodynamic Control:

| Factor | Effect on Reaction Control |

| Temperature | Lower temperatures generally favor kinetic control by preventing the system from overcoming the activation barrier for the reverse reaction. Higher temperatures favor thermodynamic control by allowing the reaction to reach equilibrium. libretexts.org |

| Reaction Time | Shorter reaction times favor the formation of the kinetic product. Longer reaction times allow for the equilibration to the more stable thermodynamic product. libretexts.org |

| Catalyst | The nature of the catalyst can influence the activation energies of different pathways, potentially favoring one product over another under kinetic control. |

| Solvent | The solvent can affect the stability of intermediates and transition states, thereby influencing the relative rates of competing pathways. libretexts.org |

A reaction energy diagram is a useful tool for visualizing the concepts of kinetic and thermodynamic control.

Figure 1: Representative Reaction Energy Diagram

A: Reactants (this compound and other reagents)

TS_kinetic: Transition state leading to the kinetic product

P_kinetic: The kinetic product (formed faster, lower activation energy)

TS_thermodynamic: Transition state leading to the thermodynamic product

Advanced Synthetic Strategies and Future Research Perspectives for R 4 Ethynyloxazolidin 2 One

Development of Novel Chemo-, Regio-, and Stereoselective Transformations

The development of highly selective transformations is paramount to fully exploiting the synthetic utility of (R)-4-ethynyloxazolidin-2-one. The inherent chirality of the molecule provides a strong foundation for stereoselective reactions, where the existing stereocenter directs the formation of new ones.

Future research will likely focus on several key areas:

Substrate-Controlled Diastereoselective Reactions: The oxazolidinone ring can act as a powerful chiral auxiliary, directing reactions on the ethynyl (B1212043) group or on substituents attached to the nitrogen atom. Research into diastereoselective additions to the alkyne, such as hydroboration-oxidation or transition metal-catalyzed additions, could yield valuable chiral synthons.

Catalyst-Controlled Enantioselective Reactions: For reactions where the inherent diastereoselectivity is low, the development of new chiral catalysts is crucial. This includes asymmetric hydrogenation of the alkyne to a vinyl or ethyl group, or enantioselective coupling reactions at the terminal alkyne position.

Regioselective Functionalization: In reactions involving multiple reactive sites, achieving high regioselectivity is a significant challenge. For instance, in cycloaddition reactions, controlling the orientation of the reacting partner with respect to the ethynyl group is essential. The design of catalysts and reagents that can distinguish between the α- and β-positions of the alkyne will be a key area of investigation.

Chemoselective Operations: The molecule contains multiple functional groups (alkyne, carbamate). Developing reaction conditions that selectively target the ethynyl group while leaving the oxazolidinone core intact, or vice-versa, is critical for complex synthetic sequences. For example, selective protection/deprotection strategies or orthogonal reactivity schemes are needed.

A significant challenge in this area is the development of methods for the synthesis of conformationally restricted analogues, which are of great interest for developing new drugs. mdpi.com Efficient preparative pathways to enantiomerically pure functionalized oxazolidinones are being explored, for instance, from chiral aziridines. bioorg.orgresearchgate.net

Integration into Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. The structure of this compound is well-suited for integration into such reaction sequences.

The terminal alkyne is a versatile functional group that can participate in a wide array of transformations that can initiate or terminate a cascade sequence. For example:

Cycloaddition Cascades: The ethynyl group can undergo cycloaddition reactions (e.g., [3+2] or Diels-Alder) which, if the reaction partner is appropriately functionalized, can trigger subsequent intramolecular cyclizations.

Metal-Catalyzed Cascades: Palladium- or copper-catalyzed reactions, such as Sonogashira coupling followed by an intramolecular cyclization onto the oxazolidinone ring or a pendant group, represent a powerful strategy.

Radical Cascades: The alkyne can act as a radical acceptor, initiating a cascade of cyclizations to build complex polycyclic systems.

Rearrangement Cascades: Reactions that generate a reactive intermediate, such as a vinylidene or a vinyl cation, can trigger subsequent rearrangements and cyclizations.

One example of a relevant cascade involves the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives, which proceeds through the formation of an oxazolone (B7731731), a 1,2-addition, and culminates in a 5-exo-dig cyclization to form isobenzofurans. nih.gov This illustrates how an ethynyl group can be a key participant in a multi-step, one-pot transformation. nih.gov

Design of New Catalytic Systems for Alkyne Activation

The activation of the terminal C-H bond and the triple bond of the ethynyl group is central to unlocking new reactivity patterns. While classical methods exist, the design of novel, more efficient, and selective catalytic systems remains a key research frontier.

Table 1: Potential Catalytic Systems for Alkyne Activation

| Catalyst Type | Target Transformation | Potential Advantages |

| Gold(I)/Gold(III) Catalysts | Hydroamination, hydroalkoxylation, cycloisomerization | High π-acidity for alkyne activation, mild reaction conditions. |

| Ruthenium Catalysts | Alkyne metathesis, [2+2+2] cycloadditions | Formation of complex carbocyclic and heterocyclic scaffolds. |

| Copper(I)/Copper(II) Catalysts | Click chemistry (CuAAC), C-H activation, oxidative coupling | High functional group tolerance, robust and scalable reactions. |

| Iridium/Rhodium Catalysts | C-H activation, directed hydroboration, hydrosilylation | High regio- and stereoselectivity. |

| Frustrated Lewis Pairs (FLPs) | Metal-free hydrogenation, hydroamination | Avoidance of toxic or expensive transition metals. |

An example of novel catalyst development is the use of a Cu(I)/DMAP/air system for the one-pot synthesis of 4-oxo-4H-cinnolin-2-ium-1-ides from substituted 2-alkynylanilines and nitrosoarenes. researchgate.net This system utilizes an inexpensive copper catalyst and molecular oxygen as the oxidant, making it an attractive green protocol. researchgate.net The development of such systems for this compound could enable new, efficient pathways to complex nitrogen-containing heterocycles.

Applications in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for screening in drug discovery and chemical biology. nih.gov this compound is an excellent starting point for DOS due to its combination of a chiral scaffold and a reactive handle (the ethynyl group).

Strategies for incorporating this building block into DOS libraries include:

"Build/Couple/Pair" Strategy: The oxazolidinone can be part of the "build" phase. In the "couple" phase, a variety of partners can be attached via the ethynyl group using reactions like Sonogashira coupling or click chemistry. The "pair" phase would then involve an intramolecular reaction to form a new ring system, generating scaffold diversity.

Branching Synthesis: Starting from this compound, parallel synthesis can be employed where the alkyne is subjected to a wide range of different reagents and catalysts to produce a library of compounds with diverse appendages.

Scaffold-Based DOS: The oxazolidinone core can be considered a "privileged scaffold". By elaborating the ethynyl group into various other cyclic or acyclic structures, a library of compounds all sharing the core oxazolidinone motif can be created.

The generation of skeletal diversity is a key goal in DOS. cam.ac.uk The ethynyl group is particularly well-suited for this, as it can be transformed into a wide range of other functional groups and ring systems, allowing for the exploration of new areas of chemical space.

Process Intensification and Scalability of Synthetic Methods

For this compound to be a truly useful building block, its synthesis and subsequent reactions must be scalable and efficient. Process intensification, which involves developing safer, cleaner, and more energy-efficient manufacturing processes, is key.

Key areas for development include:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems can offer significant advantages in terms of safety (small reaction volumes), heat transfer, and reproducibility. The synthesis of the oxazolidinone itself, as well as its subsequent transformations, could be adapted to flow chemistry.

Solvent Minimization and Green Solvents: Reducing the amount of hazardous organic solvents is a primary goal of green chemistry. cetjournal.it Research into solvent-free reaction conditions or the use of more benign solvent alternatives (e.g., water, supercritical CO₂, bio-derived solvents) is needed.

Catalyst Recovery and Reuse: For catalytic reactions, developing methods for the efficient recovery and reuse of the catalyst is crucial for making the process economically viable and sustainable. This can involve heterogenization of homogeneous catalysts on solid supports.

Process intensification is a way to potentially reduce workup volumes, leading to intrinsically safer processes. cetjournal.it These principles can be applied to increase the sustainability of syntheses involving this compound. cetjournal.it

Exploration of Undiscovered Reactivity Modes for the Ethynyl Group

While the ethynyl group is known for a range of classical reactions (e.g., addition, coupling, cycloaddition), there is significant potential for discovering novel and unexpected reactivity modes. This involves exploring reactions under unconventional conditions or with unusual reagents.

Future research could investigate:

Photoredox Catalysis: Using visible light to generate reactive intermediates from the alkyne could lead to new bond formations that are not accessible through thermal methods.

Electrochemical Synthesis: Using an electric current to drive redox reactions on the alkyne could provide a green and powerful way to functionalize the molecule.

Mechanochemistry: Using mechanical force (e.g., ball milling) to drive reactions could lead to new reactivity and selectivity, often in the absence of solvent.

Unusual Cascade Reactions: An unprecedented catalyst-free three-component reaction of a haloalkyne, nitrosoarene, and maleimide (B117702) has been developed, which proceeds via a 1,2-halo migration and a [3+2] cycloaddition cascade. rsc.org This discovery of a new reaction pattern for alkynes highlights the potential for finding novel reactivity for the ethynyl group in this compound. rsc.org

Sustainable and Green Chemistry Approaches in Oxazolidinone Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry. nih.govrsc.org Applying these principles to the synthesis and use of this compound can reduce its environmental impact.

Key green chemistry strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Cascade reactions are particularly good in this regard.

Use of Renewable Feedstocks: While the core of this compound is typically derived from petrochemical sources, research into synthesizing the precursor amino alcohols from renewable resources is a long-term goal.

Benign Reagents and Solvents: A crucial aspect of green chemistry is the replacement of hazardous reagents and solvents. For the synthesis of the oxazolidinone ring itself, using CO₂ or its derivatives as a C1 source is a much greener alternative to toxic phosgene (B1210022). researchgate.net The use of deep eutectic solvents (DESs) as environmentally friendly and reusable catalysts and reaction media has also been explored for the synthesis of related heterocyclic compounds. researchgate.net

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, or using alternative energy sources like microwave or ultrasound, can significantly reduce the energy consumption of the process.

By integrating these green chemistry principles, the synthesis and application of this compound can be made more sustainable and environmentally responsible. nih.gov

Q & A

Q. Q1. What are the key structural features of (R)-4-Ethynyloxazolidin-2-one that influence its reactivity in asymmetric synthesis?

Answer: The ethynyl group at the 4-position of the oxazolidin-2-one scaffold serves as a steric and electronic directing group, enabling stereoselective functionalization (e.g., via Sonogashira coupling or cycloaddition reactions). The (R)-configuration at the stereocenter ensures chiral induction in catalytic processes. Structural analogs, such as (R)-4-benzyl-3-(2-cyclohexylacetyl)oxazolidin-2-one, demonstrate similar stereochemical control in synthesis, highlighting the scaffold’s versatility .

Q. Q2. What standard analytical methods are used to confirm the enantiomeric purity of this compound?

Answer: High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) is the gold standard. Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral solvating agents, can supplement HPLC data. For example, -NMR analysis of diastereomeric derivatives (e.g., Mosher esters) provides additional confirmation of enantiopurity .

Advanced Experimental Design

Q. Q3. How can researchers optimize the catalytic asymmetric synthesis of this compound to achieve >95% enantiomeric excess (ee)?

Answer: Key parameters include:

- Catalyst screening : Chiral transition-metal complexes (e.g., Pd/BINAP systems) or organocatalysts (e.g., proline derivatives) can enhance stereocontrol.

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve catalyst-substrate interactions.

- Temperature control : Lower temperatures (-20°C to 0°C) often reduce racemization.

- Substrate pre-functionalization : Introducing electron-withdrawing groups (EWGs) on the oxazolidinone ring stabilizes intermediates .

Q. Q4. What experimental strategies mitigate side reactions (e.g., alkyne dimerization) during functionalization of the ethynyl group?

Answer:

- Protection-deprotection : Use TMS (trimethylsilyl) or propargyl alcohol as temporary protecting groups.

- Microwave-assisted synthesis : Short reaction times minimize undesired thermal degradation.

- Additives : Copper(I) iodide or Pd(PPh) suppresses alkyne homo-coupling.

- Continuous flow reactors : Enable precise control over reaction parameters (e.g., residence time, temperature) .

Data Interpretation and Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported bioactivity data between in vitro and cell-based assays for this compound derivatives?

Answer:

- Orthogonal assays : Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic inhibition assays).

- Membrane permeability studies : Use Caco-2 cell monolayers or PAMPA (parallel artificial membrane permeability assay) to assess cellular uptake limitations.

- Metabolite profiling : LC-MS/MS can identify active metabolites that may explain discrepancies .

Q. Q6. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

Answer:

- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons).

- Resampling methods : Bootstrap confidence intervals account for small sample sizes .

Methodological Best Practices

Q. Q7. What purification techniques are most effective for isolating this compound from reaction mixtures with high polar byproducts?

Answer:

- Flash chromatography : Use gradient elution with silica gel and a hexane/ethyl acetate system.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high recovery of crystalline product.

- Preparative HPLC : Ideal for resolving closely related impurities in late-stage intermediates .

Q. Q8. How can computational methods (e.g., DFT) predict regioselectivity in cycloaddition reactions involving this compound?

Answer:

- Transition-state modeling : Calculate activation barriers for competing pathways (e.g., [3+2] vs. [2+2] cycloadditions).

- NBO (Natural Bond Orbital) analysis : Identify electronic interactions favoring specific transition states.

- Molecular dynamics simulations : Assess solvent and temperature effects on reaction trajectories .

Safety and Handling Protocols

Q. Q9. What safety precautions are critical when handling this compound in high-temperature reactions?

Answer:

- Ventilation : Use fume hoods to manage volatile byproducts (e.g., acetylene gas).

- Personal protective equipment (PPE) : Wear flame-resistant lab coats and nitrile gloves.

- Thermal monitoring : Employ temperature probes with automatic shutdown protocols to prevent exothermic runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.